molecular formula C9H7NO6 B1296156 6-Nitro-1,3-benzodioxol-5-yl acetate CAS No. 7107-08-6

6-Nitro-1,3-benzodioxol-5-yl acetate

Cat. No.: B1296156
CAS No.: 7107-08-6
M. Wt: 225.15 g/mol
InChI Key: DECGMUJJYLXRPA-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzodioxol-5-yl acetate is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzodioxole, featuring a nitro group at the 6-position and an acetate group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,3-benzodioxol-5-yl acetate typically involves the nitration of 1,3-benzodioxole followed by acetylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-benzodioxol-5-yl acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

    Reduction: 6-Amino-1,3-benzodioxol-5-yl acetate.

    Substitution: Various substituted benzodioxole derivatives.

    Hydrolysis: 6-Nitro-1,3-benzodioxol-5-ol.

Scientific Research Applications

6-Nitro-1,3-benzodioxol-5-yl acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzodioxol-5-yl acetate depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1,3-benzodioxol-5-yl methanol: Similar structure but with a hydroxyl group instead of an acetate group.

    6-Nitro-1,3-benzodioxol-5-yl ethyl acetate: Similar structure but with an ethyl acetate group instead of a methyl acetate group.

Uniqueness

6-Nitro-1,3-benzodioxol-5-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and acetate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-5(11)16-7-3-9-8(14-4-15-9)2-6(7)10(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECGMUJJYLXRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281542
Record name 6-nitro-1,3-benzodioxol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7107-08-6
Record name NSC21910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-1,3-benzodioxol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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